molecular formula C21H20ClN3O4 B2411477 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide CAS No. 921532-21-0

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide

Cat. No.: B2411477
CAS No.: 921532-21-0
M. Wt: 413.86
InChI Key: LYYSOXDWUZJHRH-UHFFFAOYSA-N
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Description

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide is a complex organic compound that features a pyridazinone core linked to a chlorophenyl group and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide typically involves multiple steps. One common approach starts with the preparation of the pyridazinone core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The chlorophenyl group is then introduced via a substitution reaction, followed by the attachment of the ethyl linker. Finally, the dimethoxybenzamide moiety is added through an amide coupling reaction, often using reagents such as EDCI or HATU in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methoxy groups to form corresponding quinones.

    Reduction: The pyridazinone core can be reduced to a dihydropyridazine under hydrogenation conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide
  • N-(2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide
  • N-(2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide

Uniqueness

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4/c1-28-17-11-15(12-18(13-17)29-2)21(27)23-9-10-25-20(26)8-7-19(24-25)14-3-5-16(22)6-4-14/h3-8,11-13H,9-10H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYSOXDWUZJHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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